tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . This compound is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate typically involves the reaction of N-Boc-3-azetidinone with methyl triphenylphosphoranylidene acetate in dichloromethane (DCM) under reflux conditions for six hours . The reaction mixture is then purified using column chromatography with a 1:1 mixture of ethyl acetate and hexane as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
tert-Butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methyleneazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and oxoethylidene groups make it particularly versatile for various synthetic applications.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8-9(6-10(14)16-5)7-13(8)11(15)17-12(2,3)4/h6,8H,7H2,1-5H3 |
InChI Key |
GZQOKCJBGCLLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC(=O)OC)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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